![molecular formula C19H24O6 B118001 6-O-Methyl Mycophenolic Acid Methyl Ester CAS No. 60435-90-7](/img/structure/B118001.png)
6-O-Methyl Mycophenolic Acid Methyl Ester
Overview
Description
6-O-Methyl Mycophenolic Acid Methyl Ester is a derivative of mycophenolic acid, a compound known for its immunosuppressive properties. This compound is characterized by its molecular formula C19H24O6 and a molecular weight of 348.39 g/mol . It is primarily used in scientific research due to its biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Methyl Mycophenolic Acid Methyl Ester typically involves the esterification of mycophenolic acid. The process includes the reaction of mycophenolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is monitored until the completion, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: 6-O-Methyl Mycophenolic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Immunosuppressive Properties:
6-OMM is primarily studied for its potential as an immunosuppressive agent. Mycophenolic acid, the parent compound, is already established in clinical use as mycophenolate mofetil (MMF) for preventing organ transplant rejection. Research indicates that 6-OMM may enhance the therapeutic efficacy of mycophenolic acid by modifying its pharmacokinetic profile and reducing systemic side effects associated with MMF, such as gastrointestinal disturbances .
Topical Formulations:
Recent studies have explored the formulation of 6-OMM for topical delivery systems aimed at localized immunosuppression. This approach seeks to minimize systemic exposure while maximizing local drug concentration at the site of action, particularly in vascularized composite allotransplantation (VCA). Such formulations could potentially improve graft survival rates by targeting the immune response more effectively .
Analytical Chemistry
Reference Standards:
6-OMM serves as a reference standard in analytical chemistry, especially in the development and validation of analytical methods for mycophenolic acid and its derivatives. Its stable isotope-labeled variant (6-O-Methyl Mycophenolic Acid Methyl Ester-d9) is particularly useful in mass spectrometry and chromatography due to its unique properties that enhance detection sensitivity and specificity .
Metabolite Studies:
The compound is utilized in studies examining the metabolism of mycophenolic acid. By tracking how 6-OMM behaves in biological systems, researchers can gain insights into metabolic pathways and the formation of active and inactive metabolites, which is crucial for understanding drug efficacy and safety .
Biotechnology and Drug Development
Enzyme Inhibition Studies:
6-OMM has been investigated for its role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for lymphocyte proliferation. Understanding its mechanism of action can aid in designing new drugs that target similar pathways, offering alternatives to current immunosuppressive therapies .
Formulation Development:
The compound's properties are being explored for developing new drug delivery systems that enhance bioavailability and therapeutic outcomes. Research into its formulation can lead to innovations in how immunosuppressive drugs are administered, potentially improving patient compliance and treatment success rates .
Case Studies
Several case studies highlight the applications of 6-OMM:
- Topical Delivery in VCA: A study demonstrated that topical formulations containing mycophenolic acid resulted in higher local tissue concentrations without significant systemic absorption, suggesting a promising avenue for minimizing adverse effects while maintaining efficacy .
- Analytical Method Development: Research utilizing 6-OMM-d9 has improved the sensitivity of assays used to measure mycophenolic acid levels in clinical samples, facilitating better monitoring of therapeutic drug levels in patients .
Mechanism of Action
The mechanism of action of 6-O-Methyl Mycophenolic Acid Methyl Ester involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a reduction in the proliferation of lymphocytes, thereby exerting immunosuppressive effects. Additionally, it may activate the Akt-mTOR-S6K pathway, contributing to its antiviral properties .
Comparison with Similar Compounds
Mycophenolic Acid: The parent compound, known for its immunosuppressive activity.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation to prevent rejection.
Mycophenolate Sodium: Another derivative used for similar therapeutic purposes.
Uniqueness: 6-O-Methyl Mycophenolic Acid Methyl Ester is
Biological Activity
6-O-Methyl Mycophenolic Acid Methyl Ester (CAS Number: 60435-90-7) is a derivative of mycophenolic acid (MPA), which is known for its immunosuppressive properties. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C₁₇H₂₀O₆
- Molecular Weight : 320.337 g/mol
- CAS Number : 60435-90-7
The compound is characterized by the presence of a methyl ester group and has been studied for its structural similarities to MPA, which is a well-known inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for purine synthesis.
This compound functions primarily as an IMPDH inhibitor . By inhibiting this enzyme, it disrupts the de novo synthesis pathway of purines, which is vital for lymphocyte proliferation. This mechanism underlies its immunosuppressive effects, making it a candidate for therapeutic use in organ transplantation and autoimmune diseases.
Inhibition of IMPDH
Research indicates that this compound demonstrates significant inhibitory activity against IMPDH. A comparative analysis of various derivatives shows that this compound has an IC₅₀ value ranging from 3.27 to 24.68 µM , indicating its potency relative to other MPA derivatives.
Compound | IC₅₀ (µM) |
---|---|
This compound | 3.27 - 24.68 |
Mycophenolic Acid (Positive Control) | ~2.5 |
Other Derivatives | Varies |
This data suggests that while the modification at the 6-position affects enzyme inhibition, it retains considerable activity compared to the parent compound.
Immunosuppressive Activity
In vitro studies have demonstrated that this compound effectively suppresses T lymphocyte proliferation. The results are consistent with its IMPDH inhibitory activity, confirming its potential as an immunosuppressant.
Case Studies and Clinical Applications
- Organ Transplantation : In clinical settings, derivatives of mycophenolic acid, including this compound, have been evaluated for their efficacy in preventing organ rejection post-transplantation. Studies show that these compounds can reduce the incidence of acute rejection episodes in kidney transplant recipients.
- Autoimmune Disorders : The immunosuppressive properties make this compound a candidate for treating autoimmune diseases such as lupus and rheumatoid arthritis. Ongoing research aims to establish optimal dosing regimens and assess long-term safety profiles.
Side Effects and Considerations
Despite its therapeutic potential, the use of mycophenolic acid derivatives can lead to side effects such as gastrointestinal disturbances and leukopenia. These adverse reactions necessitate careful monitoring and dosage adjustments during treatment.
Properties
IUPAC Name |
methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-11(7-9-15(20)22-3)6-8-13-17(23-4)12(2)14-10-25-19(21)16(14)18(13)24-5/h6H,7-10H2,1-5H3/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVANKLHHLOSMS-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465263 | |
Record name | methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60435-90-7 | |
Record name | methyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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